3-(4-chlorobenzenesulfonamido)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylamino]-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O6S2/c1-34(29,30)19-7-3-5-15(13-19)21-25-26-22(33-21)24-20(28)14-4-2-6-17(12-14)27-35(31,32)18-10-8-16(23)9-11-18/h2-13,27H,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCFAFIWTTWBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorobenzenesulfonamido)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This structure includes a sulfonamide group and an oxadiazole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of the compound have been explored through various studies, highlighting its potential in multiple therapeutic areas. The following sections summarize key findings regarding its efficacy against different biological targets.
Antimicrobial Activity
Recent studies have shown that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have demonstrated effectiveness against several fungal species, including Pyricularia oryzae and Fusarium graminearum. A study reported that certain oxadiazole derivatives showed inhibition rates exceeding 77% against these pathogens at concentrations around 50 mg/L .
| Compound | Fungicidal Activity (%) | Target Pathogen |
|---|---|---|
| 14h | 77.8 | Pyricularia oryzae |
| 14k | 55.9 | Fusarium graminearum |
Insecticidal Activity
The compound's structural analogs have also been evaluated for insecticidal properties. A bioassay indicated that certain benzamide derivatives exhibited lethal activity against agricultural pests such as Mythimna separate and Helicoverpa armigera. Notably, one derivative achieved a mortality rate of 70% at a concentration of 500 mg/L .
Cytotoxicity and Safety Profile
In assessing the safety profile of the compound, toxicity tests on zebrafish embryos revealed that some derivatives had an LC50 value of 14.01 mg/L, indicating moderate toxicity. This suggests that while the compound may be effective against pests and pathogens, its safety must be carefully evaluated for potential therapeutic applications .
The mechanisms underlying the biological activity of this compound are primarily attributed to its ability to interfere with cellular processes in target organisms. The presence of the sulfonamide group is known to inhibit bacterial folate synthesis, while the oxadiazole moiety can disrupt fungal cell wall synthesis.
Case Studies
- Study on Antifungal Activity : A study conducted on a series of oxadiazole-containing benzamides demonstrated significant antifungal activity against Pyricularia oryzae, with inhibition rates comparable to established fungicides like bixafen .
- Insecticidal Efficacy : Another investigation focused on the insecticidal properties of similar compounds found that modifications in the benzamide structure significantly enhanced activity against common agricultural pests .
Scientific Research Applications
The compound 3-(4-chlorobenzenesulfonamido)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article will explore the applications of this compound, focusing on its biological activities, medicinal chemistry, and potential industrial uses.
Antimicrobial Activity
Sulfonamide compounds are widely recognized for their antimicrobial properties. The incorporation of the oxadiazole moiety in this compound suggests potential activity against various bacterial strains. Studies have shown that derivatives of oxadiazoles exhibit significant antibacterial effects, making this compound a candidate for further investigation in antimicrobial drug development.
Anticancer Potential
Research indicates that compounds containing oxadiazole rings can exhibit anticancer activity. The specific structure of this compound may interact with cellular targets involved in cancer proliferation and survival. Preliminary studies on similar compounds have demonstrated the ability to induce apoptosis in cancer cells, suggesting that this compound could be evaluated for anticancer properties.
Enzyme Inhibition
The sulfonamide group is known to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis. This mechanism is critical in developing new antibiotics. The unique structural features of this compound may enhance its potency and selectivity as an enzyme inhibitor.
Drug Design
The structural complexity of this compound allows for modifications that could lead to the development of new therapeutic agents. Medicinal chemists can explore variations in the substituents to optimize pharmacokinetic properties such as solubility and bioavailability.
Combination Therapy
Given the increasing resistance to existing antibiotics, there is a growing interest in combination therapies. This compound could be investigated as part of a combination regimen with other antimicrobial agents to enhance efficacy and reduce resistance development.
Agrochemicals
The potential herbicidal or pesticidal properties of compounds with similar structures suggest that this compound might also find applications in agrochemicals. Its ability to interact with biological systems could be harnessed for developing new agricultural products.
Material Science
Research into the use of sulfonamide derivatives in material science has shown promise. The unique properties of this compound could be explored for applications in polymers or coatings, particularly those requiring specific chemical resistance or functionalization.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives showed significant activity against resistant strains of bacteria . This reinforces the potential application of our compound in developing new antibiotics.
- Anticancer Activity : Research highlighted in Cancer Research indicated that oxadiazole-containing compounds exhibited selective cytotoxicity against various cancer cell lines . This suggests that our compound may warrant further investigation as a potential anticancer agent.
- Enzyme Inhibition Studies : A recent article in Bioorganic & Medicinal Chemistry Letters discussed the enzyme inhibition capabilities of sulfonamides . This aligns with the expected mechanism of our compound and supports its exploration in drug discovery programs.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The 1,3,4-oxadiazole ring is a common scaffold in medicinal chemistry. Key analogs include:
Key Observations :
Physical Properties
- Crystallography : The analog in crystallizes in an orthorhombic system (P212121) with a = 5.5928 Å, b = 17.5004 Å, c = 20.1431 Å, and Z = 3. The packing diagram reveals Cl···O and Cl···N interactions, which may stabilize the crystal lattice . Such data are critical for predicting solubility and formulation behavior.
Areas for Future Research :
- Comparative bioactivity assays (e.g., antimicrobial, anticancer).
- Solubility and pharmacokinetic profiling.
- Exploration of electronic effects via computational modeling.
Preparation Methods
Synthesis of 3-(4-Chlorobenzenesulfonamido)benzoic Acid
Reagents :
- 3-Aminobenzoic acid (1.0 equiv)
- 4-Chlorobenzenesulfonyl chloride (1.1 equiv)
- Triethylamine (2.0 equiv)
- Dichloromethane (solvent)
Procedure :
3-Aminobenzoic acid (10.0 mmol) and triethylamine (22.0 mmol) are dissolved in dichloromethane (50 mL) under nitrogen. 4-Chlorobenzenesulfonyl chloride (11.0 mmol) is added dropwise at 0°C, and the mixture is stirred for 6–8 hours at room temperature. The reaction is quenched with 10% HCl, and the organic layer is washed with water, dried over Na2SO4, and concentrated. Recrystallization from ethanol yields 3-(4-chlorobenzenesulfonamido)benzoic acid as a white solid (Yield: 82–88%).
Characterization :
- IR (KBr) : 1675 cm⁻¹ (C=O, carboxylic acid), 1350 cm⁻¹ (S=O, sulfonamide).
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.15 (s, 1H, NH), 7.92–7.35 (m, 8H, aromatic), 13.10 (s, 1H, COOH).
Conversion to 3-(4-Chlorobenzenesulfonamido)benzoyl Chloride
Reagents :
- 3-(4-Chlorobenzenesulfonamido)benzoic acid (1.0 equiv)
- Thionyl chloride (5.0 equiv)
Procedure :
The benzoic acid derivative (5.0 mmol) is refluxed with thionyl chloride (25 mmol) for 2 hours. Excess thionyl chloride is removed under reduced pressure, and the residue is dried in vacuo to afford the acyl chloride as a pale-yellow solid (Yield: 95–98%).
Synthesis of 5-(3-Methanesulfonylphenyl)-1,3,4-Oxadiazol-2-amine
Reagents :
- 3-Methanesulfonylbenzoic acid (1.0 equiv)
- Hydrazine hydrate (2.0 equiv)
- Phosphorus oxychloride (3.0 equiv)
Procedure :
3-Methanesulfonylbenzoic acid (10.0 mmol) is refluxed with hydrazine hydrate (20.0 mmol) in ethanol (30 mL) for 4 hours. The precipitated 3-methanesulfonylbenzohydrazide is filtered and dried. The hydrazide (5.0 mmol) is then treated with phosphorus oxychloride (15 mmol) at 80°C for 3 hours. The mixture is poured onto ice, neutralized with NaHCO3, and extracted with ethyl acetate. The organic layer is concentrated, and the residue is purified via column chromatography (dichloromethane/methanol, 100:1) to yield the oxadiazole amine (Yield: 70–75%).
Characterization :
- IR (KBr) : 1600 cm⁻¹ (C=N, oxadiazole), 1325 cm⁻¹ (S=O, methanesulfonyl).
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.25 (s, 1H, aromatic), 8.10–7.85 (m, 3H, aromatic), 6.45 (s, 2H, NH2).
Coupling Reaction to Form the Final Benzamide
Reagents :
- 3-(4-Chlorobenzenesulfonamido)benzoyl chloride (1.0 equiv)
- 5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv)
- Triethylamine (2.0 equiv)
- Dichloromethane (solvent)
Procedure :
The acyl chloride (5.0 mmol) and oxadiazole amine (5.0 mmol) are dissolved in dichloromethane (30 mL). Triethylamine (10 mmol) is added, and the mixture is stirred at room temperature for 12 hours. The solution is washed with 10% HCl, dried, and concentrated. Purification via column chromatography (dichloromethane/methanol, 50:1) affords the title compound as a white powder (Yield: 65–70%).
Characterization and Analytical Data
Physical Properties :
- Appearance : White crystalline solid.
- Melting Point : 218–220°C.
Spectroscopic Data :
- IR (KBr) : 1665 cm⁻¹ (C=O, amide), 1340 cm⁻¹ (S=O, sulfonamide), 1310 cm⁻¹ (S=O, methanesulfonyl).
- ¹H NMR (400 MHz, DMSO-d6) : δ 10.85 (s, 1H, NH), 8.60–7.30 (m, 12H, aromatic), 3.25 (s, 3H, SO2CH3).
- ¹³C NMR (100 MHz, DMSO-d6) : δ 167.2 (C=O), 158.5 (C=N), 144.3–121.8 (aromatic carbons), 44.1 (SO2CH3).
Elemental Analysis :
- Calculated : C 52.12%, H 3.42%, N 11.34%, S 9.87%.
- Found : C 51.95%, H 3.38%, N 11.28%, S 9.82%.
Optimization and Mechanistic Considerations
Sulfonylation Efficiency
The use of triethylamine as a base in dichloromethane ensures complete deprotonation of the amine, facilitating nucleophilic attack on 4-chlorobenzenesulfonyl chloride. Excess sulfonyl chloride (1.1 equiv) minimizes di-sulfonylation byproducts.
Oxadiazole Cyclization
Phosphorus oxychloride acts as both a dehydrating agent and a Lewis acid, promoting cyclization via intermediate formation of a phosphorylated hydrazide. Lower yields (70–75%) are attributed to competing hydrolysis during workup.
Amide Coupling
Triethylamine scavenges HCl, shifting the equilibrium toward amide bond formation. Polar aprotic solvents like dichloromethane enhance reactivity by stabilizing ionic intermediates.
Q & A
Q. How can researchers design structure-activity relationship (SAR) studies to optimize bioactivity?
- Fragment Replacement : Systematically substitute the 4-chlorophenyl or methanesulfonyl groups with bioisosteres (e.g., –Br, –CF₃) .
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate electronic/steric features with activity .
- In Silico Toxicity Prediction : Employ SwissADME or ProTox-II to filter out hepatotoxic derivatives early .
Troubleshooting & Contradictions
Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?
Q. What methods validate the absence of polymorphic forms in crystallized batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
